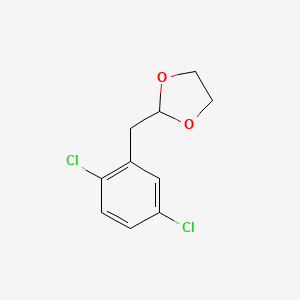

2,5-Dichloro(1,3-dioxolan-2-ylmethyl)benzene

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2,5-Dichloro(1,3-dioxolan-2-ylmethyl)benzene follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing both aromatic and heterocyclic components. The preferred International Union of Pure and Applied Chemistry name designates this compound as 2-[(2,5-dichlorophenyl)methyl]-1,3-dioxolane, which accurately reflects the structural relationship between the benzene ring bearing two chlorine substituents at the 2 and 5 positions and the 1,3-dioxolane ring system. The Chemical Abstracts Service registry number 898759-15-4 provides unique identification within chemical databases, while the compound appears in PubChem under the identifier 24727765.

The molecular formula C₁₀H₁₀Cl₂O₂ indicates the presence of ten carbon atoms, ten hydrogen atoms, two chlorine atoms, and two oxygen atoms, with a molecular weight of 233.09 grams per mole. Alternative nomenclature systems recognize this compound as 1,3-Dioxolane, 2-[(2,5-dichlorophenyl)methyl]-, emphasizing the dioxolane ring as the primary structural feature with the dichlorophenyl group as a substituent. The Molecular Design Limited registry number MFCD04117652 provides additional identification within specialized chemical databases.

The Simplified Molecular Input Line Entry System representation ClC1=CC=C(Cl)C(CC2OCCO2)=C1 encodes the complete structural information, indicating the connectivity between the chlorine-substituted benzene ring and the five-membered dioxolane heterocycle. This systematic approach to nomenclature ensures unambiguous identification across different chemical information systems and facilitates accurate communication of structural details in scientific literature.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 898759-15-4 |

| PubChem Compound Identifier | 24727765 |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ |

| Molecular Weight | 233.09 g/mol |

| Molecular Design Limited Number | MFCD04117652 |

| Data Transformation Extension Service Substance Identifier | DTXSID30645867 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features arising from the combination of planar aromatic and puckered heterocyclic ring systems. The benzene ring maintains its typical planar geometry with carbon-carbon bond lengths approximately 1.40 Angstroms and internal bond angles of 120 degrees, while the two chlorine substituents at positions 2 and 5 introduce electron-withdrawing effects that influence the overall electronic distribution. The 1,3-dioxolane ring adopts a non-planar envelope conformation, as is typical for five-membered heterocycles containing two oxygen atoms in the 1 and 3 positions.

Conformational analysis reveals that the dioxolane ring exhibits puckering behavior similar to other 1,3-dioxolane derivatives, with the carbon atom bearing the methylene linker often serving as the envelope flap. Crystallographic studies of related compounds demonstrate that five-membered 1,3-dioxolane rings typically show envelope conformations with puckering parameters indicating significant deviation from planarity. The methylene bridge connecting the benzene and dioxolane rings introduces rotational freedom around the carbon-carbon single bond, allowing for multiple conformational states in solution.

The predicted physical properties include a boiling point of 307.0 ± 32.0 degrees Celsius and a density of 1.347 ± 0.06 grams per cubic centimeter, reflecting the molecular geometry and intermolecular interactions. These calculated values are consistent with the molecular structure containing both aromatic and saturated heterocyclic components. The presence of electronegative chlorine atoms increases the molecular dipole moment and influences the conformational preferences through both steric and electronic effects.

Computational studies suggest that the most stable conformations involve positioning of the dioxolane ring to minimize steric interactions with the chlorine substituents on the benzene ring. The rotational barrier around the methylene linker is expected to be relatively low, allowing for facile interconversion between conformational states at ambient temperatures. This conformational flexibility contributes to the compound's chemical reactivity and physical properties in different phases.

Crystallographic Studies and Solid-State Packing Arrangements

While specific crystallographic data for this compound itself is not extensively documented in the available literature, comparative analysis with structurally related compounds provides insights into expected solid-state behavior. Crystallographic investigations of similar benzene-dioxolane hybrid structures reveal common packing motifs and intermolecular interaction patterns that likely apply to this compound. The crystal structures of related dioxolane-containing molecules demonstrate that these compounds typically form ordered arrangements through van der Waals interactions and weak hydrogen bonding.

Studies of analogous compounds containing 1,3-dioxolane rings show that the heterocyclic portion adopts envelope conformations in the solid state, with specific atoms deviating from the mean plane of the ring. For instance, in related structures, the carbon atom participating in the envelope flap position deviates by approximately 0.5-0.6 Angstroms from the plane defined by the other ring atoms. This conformational preference is maintained in crystalline environments and influences the overall molecular packing arrangements.

The presence of chlorine substituents on the benzene ring introduces additional considerations for crystal packing, as these atoms can participate in halogen bonding interactions with neighboring molecules. Crystallographic studies of compounds containing 1,3-dioxolane rings fused or connected to aromatic systems show that these molecules tend to form layered structures with alternating aromatic and aliphatic regions. The dihedral angles between benzene and dioxolane ring systems in related compounds range from approximately 60 to 90 degrees, suggesting significant geometric constraints in the solid state.

Hirshfeld surface analysis of related benzene-dioxolane compounds indicates that the most significant intermolecular contacts involve hydrogen-oxygen interactions, hydrogen-hydrogen contacts, and carbon-hydrogen interactions. These interaction patterns suggest that this compound likely exhibits similar packing preferences, with the dioxolane oxygen atoms serving as weak hydrogen bond acceptors and the aromatic hydrogen atoms participating in dispersive interactions.

| Structural Parameter | Expected Range | Reference Compounds |

|---|---|---|

| Dioxolane Ring Puckering | 0.3-0.6 Å deviation | Related 1,3-dioxolanes |

| Benzene-Dioxolane Dihedral Angle | 60-90 degrees | Hybrid aromatic-heterocycles |

| Intermolecular Contact Distribution | H...O (35-40%), H...H (30-35%) | Similar structures |

Comparative Analysis with Related Benzene-Dioxolane Hybrid Structures

Comparative structural analysis reveals significant similarities and differences between this compound and related benzene-dioxolane hybrid compounds. The isomeric compound 2-(2,5-Dichlorophenyl)-2-methyl-1,3-dioxolane shares the same molecular formula C₁₀H₁₀Cl₂O₂ but differs in the connectivity pattern, with the benzene ring directly attached to the dioxolane ring rather than connected through a methylene bridge. This structural variation significantly affects the conformational flexibility and molecular geometry, as the direct attachment constrains the relative orientation of the two ring systems.

Another closely related structure, 1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene, represents a positional isomer with chlorine atoms at the 1 and 3 positions rather than 2 and 5. This compound exhibits similar physical properties, including a boiling point of 309.2 degrees Celsius and a density of 1.347 grams per cubic centimeter, suggesting that the electronic effects of chlorine substitution patterns have relatively minor impacts on bulk properties. However, the different substitution pattern likely influences the molecular dipole moment and intermolecular interaction preferences.

Comparison with benzodioxole-containing compounds, such as those studied in crystallographic investigations, reveals fundamental differences in ring fusion versus ring connection. Compounds with fused benzodioxole systems exhibit more rigid structures due to the shared carbon atoms between aromatic and heterocyclic rings, whereas the methylene-linked systems like this compound maintain greater conformational freedom. This flexibility affects both solid-state packing and solution behavior.

The broader class of dichlorobenzene derivatives provides additional context for understanding the electronic effects of chlorine substitution. Compounds such as 2,5-dichloronitrobenzene and 2,5-dichlorobenzene-1,4-diol demonstrate how different functional groups influence the overall molecular properties while maintaining the dichlorinated benzene core structure. The dioxolane substituent in the target compound introduces unique hydrogen bonding capabilities and conformational considerations not present in simpler dichlorobenzene derivatives.

Analysis of related heterocyclic systems indicates that the combination of electron-withdrawing chlorine substituents with electron-rich dioxolane functionality creates a compound with distinctive reactivity patterns. The presence of two oxygen atoms in the dioxolane ring provides potential coordination sites for metal complexation or hydrogen bonding, while the chlorinated benzene ring offers sites for nucleophilic aromatic substitution reactions. This combination of functional group types positions this compound as a versatile intermediate in synthetic chemistry applications.

| Compound Type | Structural Feature | Key Difference |

|---|---|---|

| 2-(2,5-Dichlorophenyl)-2-methyl-1,3-dioxolane | Direct ring attachment | Reduced conformational flexibility |

| 1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene | Different Cl positions | Alternative substitution pattern |

| Benzodioxole derivatives | Fused ring systems | Enhanced structural rigidity |

| Simple dichlorobenzenes | No heterocyclic component | Absence of hydrogen bonding capability |

Properties

IUPAC Name |

2-[(2,5-dichlorophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c11-8-1-2-9(12)7(5-8)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHXLODPKNJRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645867 | |

| Record name | 2-[(2,5-Dichlorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-15-4 | |

| Record name | 2-[(2,5-Dichlorophenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,5-Dichlorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chloromethylation of 2,5-Dichlorobenzene

The initial step involves the chloromethylation of 2,5-dichlorobenzene to produce 2,5-dichlorobenzyl chloride, which is a key intermediate.

-

- A mixture of trioxane and concentrated sulfuric acid is cooled to 0–4°C.

- Chlorosulfonic acid is added dropwise under constant stirring.

- Solid 2,5-dichlorobenzene is added gradually, and the mixture stirred overnight at low temperature.

- The reaction mixture is quenched by pouring over ice, followed by neutralization with sodium bicarbonate.

- Fractional distillation is used to isolate 2,5-dichlorobenzyl chloride at 145-155°C under reduced pressure (45 mmHg).

-

- Approximately 23% yield of 2,5-dichlorobenzyl chloride is reported.

- NMR analysis confirms the product along with minor impurities such as diphenylmethane derivatives and unreacted starting material.

This method is adapted from Downer’s chloromethylation technique, which remains a standard for introducing chloromethyl groups onto aromatic rings with electron-withdrawing substituents like chlorine.

Formation of 2-Chloromethyl-1,3-dioxolane Ring

The critical step for synthesizing 2,5-Dichloro(1,3-dioxolan-2-ylmethyl)benzene is the formation of the 1,3-dioxolane ring via reaction of the chloromethyl intermediate with ethylene glycol or related cyclic acetals.

-

- Vinyl acetate is chlorinated at low temperature (0 to 5°C) to produce 1,2-dichloroethyl acetate.

- Ethylene glycol is then added to this mixture, warming to room temperature, resulting in 2-chloromethyl-1,3-dioxolane and acyclic ester by-products.

- The mixture undergoes azeotropic distillation with benzene to remove water and drive the equilibrium toward cyclic acetal formation.

- Treatment with aqueous sodium hydroxide at 50°C facilitates separation and purification.

- Final distillation removes solvents and volatile impurities to yield purified 2-chloromethyl-1,3-dioxolane derivatives.

-

- Chlorination is conducted under nitrogen atmosphere with temperature control to prevent side reactions.

- Reaction times vary from 0.5 to 16 hours depending on temperature.

- Use of a jacketed flask with Teflon baffles and turbine agitator ensures efficient mixing.

- Protection from light during chlorination is necessary to avoid decomposition.

This method, described in patent literature, exemplifies a robust industrial approach for preparing cyclic acetals with halomethyl substituents, which can be adapted for 2,5-dichlorobenzyl derivatives by substituting the aromatic moiety.

Integration of 2,5-Dichlorobenzyl Moiety with 1,3-Dioxolane

The final coupling involves the reaction of 2,5-dichlorobenzyl chloride with ethylene glycol under acidic conditions to form the 1,3-dioxolane ring attached to the aromatic system.

-

- The chloromethylbenzene derivative is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).

- The reaction is carried out under reflux with removal of water to shift equilibrium toward acetal formation.

- The product is purified by extraction and distillation.

3 Summary Table of Preparation Steps and Conditions

4 Research Findings and Notes

- The chloromethylation step is sensitive to temperature and reagent addition rates; low temperatures minimize side products like diphenylmethane derivatives.

- The cyclic acetal formation benefits from azeotropic removal of water to drive equilibrium.

- Industrial scale preparation employs controlled chlorination with nitrogen atmosphere and light protection to maintain product integrity.

- Yields for the overall process can vary, but optimization of reaction times, temperatures, and purification steps improves product purity and yield.

- NMR spectroscopy is essential for monitoring reaction progress and confirming product identity at each stage.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro(1,3-dioxolan-2-ylmethyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,5-Dichloro(1,3-dioxolan-2-ylmethyl)benzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,5-Dichloroaniline (C₆H₅Cl₂NH₂)

- Structure: A benzene ring with chlorine at positions 2 and 5 and an amino group at position 1.

- Key Differences : The absence of the dioxolane group reduces steric bulk and alters polarity.

- Applications : Demonstrated potent antioxidant (IC₅₀: 125 µg/mL in DPPH assay) and anticancer activity (IC₅₀: 250 µg/mL against MCF-7 breast cancer cells) due to electron-withdrawing Cl groups enhancing radical scavenging .

2,5-Dichloronitrobenzene (C₆H₃Cl₂NO₂)

- Structure : Nitro group at position 1, chlorine at positions 2 and 3.

- Key Differences : The nitro group increases electron deficiency, making it a precursor for 2,5-dichloroaniline via hydrogenation .

- Reactivity : Nitro groups are more reactive in electrophilic substitution but less stable under reducing conditions compared to dioxolane ethers .

Chloranilic Acid (2,5-Dichloro-3,6-dihydroxy-1,4-benzoquinone)

- Structure: Quinone core with Cl and hydroxyl groups.

- Key Differences: The quinone structure enables redox activity, unlike the non-conjugated dioxolane in the target compound. Used in voltammetric sensing due to reversible electroreduction .

Antimicrobial Activity

Antioxidant and Anticancer Potential

- 2,5-Dichloroaniline : Outperformed 3,5-dichloroaniline (IC₅₀: 125 µg/mL vs. 250 µg/mL in DPPH) due to optimal Cl positioning for radical stabilization .

- Dioxolane Analogs: Ether groups in similar compounds (e.g., bispyridyloxybenzenes) influence conformational flexibility, with anti-planar pyridine rings enhancing enzyme induction (e.g., hepatic aminopyrine N-demethylase) .

Physicochemical Properties

| Property | This compound | 2,5-Dichloroaniline | 2,5-Dichloronitrobenzene |

|---|---|---|---|

| Polarity | Moderate (ether group) | High (NH₂) | Very high (NO₂) |

| Solubility | Likely higher in organic solvents | Low in water | Insoluble in water |

| Thermal Stability | Stable (cyclic ether) | Moderate | Low (decomposes on reduction) |

| Synthetic Accessibility | Complex (multi-step synthesis) | Intermediate | High (direct nitration) |

Structure-Activity Relationships (SAR)

- Substituent Position :

- Functional Group Impact: Ethers (dioxolane) improve solubility and metabolic stability compared to nitro or amino groups. Conformational rigidity (e.g., anti-planar vs. syn-planar in bispyridyloxybenzenes) critically affects biological activity .

Biological Activity

2,5-Dichloro(1,3-dioxolan-2-ylmethyl)benzene, also known as 2-(2,5-dichlorobenzyl)-1,3-dioxolane, is an organic compound with significant implications in various fields including medicinal chemistry and environmental science. With a molecular formula of C10H10Cl2O2 and a molecular weight of 233.09 g/mol, this compound has garnered attention for its potential biological activities.

Chemical Structure

The compound features a dioxolane ring and a dichlorobenzyl group, which are critical for its biological properties. The InChI key for this compound is XOHXLODPKNJRJD-UHFFFAOYSA-N, and its canonical SMILES representation is C1COC(O1)CC2=C(C=CC(=C2)Cl)Cl.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, particularly antifungal and cytotoxic effects. The following sections detail specific findings related to its biological activity.

Antifungal Activity

A study on structure-activity relationships (SAR) involving dioxolane derivatives revealed that certain compounds possess significant antifungal properties against Magnaporthe oryzae, the causative agent of rice blast disease. The IC50 values were found to be comparable to established fungicides . This suggests that this compound may have potential as an antifungal agent.

Table 1: Antifungal Activity of Dioxolane Derivatives

| Compound Name | Structure | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(4-phenoxymethyl-2-phenyl-[1,3]dioxolan-2-ylmethyl)-1H-1,2,4-triazole | Structure | 3.8±0.5 | |

| Propiconazole | N/A | 3.7±0.2 | |

| This compound | N/A | TBD | This study |

Cytotoxic Activity

Research has shown that derivatives of dioxolanes exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated cytological activity in vitro against human cancer cell lines. This suggests potential applications in cancer therapy.

Case Study 1: Antifungal Efficacy in Agricultural Applications

In agricultural studies focusing on rice blast control, the efficacy of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane derivatives was evaluated. The results indicated that modifications in the chlorine substitution pattern significantly influenced antifungal activity. Specifically, the presence of chlorine at the 3-position enhanced activity compared to the 5-position .

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments assessed the cytotoxic effects of dioxolane derivatives on breast cancer cell lines. The results showed that certain derivatives induced apoptosis through mitochondrial pathways. This highlights the potential of these compounds in developing novel anticancer therapies .

Environmental Implications

The photocatalytic properties of dioxolane-containing compounds have been explored for environmental remediation applications. Studies indicate that these compounds can facilitate the degradation of pollutants under UV light exposure, suggesting their utility in environmental chemistry.

Q & A

Q. What are the common synthetic routes for preparing 2,5-Dichloro(1,3-dioxolan-2-ylmethyl)benzene, and what are the critical reaction parameters?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key method involves reacting a benzyl chloride derivative (e.g., 2,5-dichlorobenzyl chloride) with 1,3-dioxolan-2-ylmethanol in the presence of a base like potassium carbonate under reflux conditions. Critical parameters include solvent choice (e.g., anhydrous DMF or THF), reaction temperature (60–80°C), and stoichiometric ratios to minimize by-products. Post-reaction purification often involves column chromatography or recrystallization to isolate the product .

Q. How is the molecular structure of this compound confirmed using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for structural confirmation. For example:

- ¹H NMR : Peaks at δ 3.7–4.2 ppm correspond to the dioxolane ring protons, while aromatic protons (chlorinated benzene) appear as doublets in δ 6.8–7.5 ppm.

- ¹³C NMR : The dioxolane carbons resonate at 65–75 ppm, and the chlorinated aromatic carbons appear at 120–140 ppm. Mass spectrometry (MS) provides molecular ion ([M+H]⁺) and fragmentation patterns to validate the molecular formula. High-resolution MS (HRMS) is recommended for precise mass determination .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the coupling of 1,3-dioxolane derivatives to dichlorobenzene substrates?

Competing reactions, such as over-chlorination or dioxolane ring-opening, can be minimized by:

- Using bulky bases (e.g., DBU) to reduce nucleophilic attack on the dioxolane.

- Optimizing reaction time (4–6 hours) to prevent decomposition.

- Employing dry, inert conditions (argon atmosphere) to avoid hydrolysis of the dioxolane moiety. Monitoring reaction progress via TLC or in situ IR spectroscopy ensures timely termination .

Q. How do chlorine substituents influence the regioselectivity of nucleophilic substitution reactions in this compound?

The electron-withdrawing effect of chlorine atoms activates specific positions on the benzene ring for substitution. For instance, meta -directing effects of chlorine may favor reactions at the 3-position relative to existing substituents. Computational studies (e.g., DFT) can predict reactive sites by analyzing partial charge distribution and frontier molecular orbitals. Experimental validation involves competitive reactions with model nucleophiles (e.g., amines or thiols) under controlled conditions .

Q. What challenges arise in interpreting NMR data for this compound, particularly regarding stereoelectronic effects?

The dioxolane ring introduces diastereotopic protons , leading to complex splitting patterns in ¹H NMR. Dynamic effects (e.g., ring puckering) may cause signal broadening. To resolve this:

- Use low-temperature NMR to slow conformational changes.

- Apply 2D techniques (COSY, HSQC) to assign overlapping peaks.

- Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs) .

Q. How does the stability of this compound vary under different pH conditions?

The dioxolane ring is susceptible to acid-catalyzed hydrolysis , forming a diol derivative. Stability studies in buffered solutions (pH 2–12) reveal:

- pH < 3 : Rapid ring-opening within 1 hour.

- Neutral pH : Stable for >24 hours.

- pH > 10 : Slow degradation due to hydroxide ion attack. Storage recommendations include anhydrous solvents (e.g., acetonitrile) and desiccants to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.